(E)-1-(4-Butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine
Description
Properties
CAS No. |
63057-95-4 |
|---|---|
Molecular Formula |
C25H29NO2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(4-butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine |
InChI |
InChI=1S/C25H29NO2/c1-3-5-17-27-22-14-12-21(13-15-22)26-19-20-11-16-25(28-18-6-4-2)24-10-8-7-9-23(20)24/h7-16,19H,3-6,17-18H2,1-2H3 |
InChI Key |
ADHBJKWACYOGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OCCCC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis & Key Intermediate Preparation
Core Building Blocks
The target molecule requires two precursors:
- 4-Butoxynaphthalene-1-carbaldehyde (Electrophilic component)
- 4-Butoxyaniline (Nucleophilic component)
Synthesis of 4-Butoxynaphthalene-1-carbaldehyde
Method A: Direct O-Alkylation of 1-Naphthol
- Reagents : 1-Naphthol (1.0 eq), 1-bromobutane (1.3 eq), NaOH (2.1 eq), ethanol (solvent)
- Conditions : Reflux at 78°C for 10 hr under N₂
- Oxidation : Subsequent PCC oxidation in CH₂Cl₂ yields aldehyde (87% over two steps)
Method B: Friedel-Crafts Acylation
- Reagents : 1-Butoxynaphthalene, DMF/POCl₃ (Vilsmeier-Haack reagent)
- Conditions : 0°C to RT, 6 hr
- Yield : 72% (lower regioselectivity vs Method A)
Synthesis of 4-Butoxyaniline
Method C: Buchwald-Hartwig Amination
- Catalyst : Pd₂(dba)₃/Xantphos (5 mol%)
- Reagents : 4-Bromobutoxybenzene, NH₃ (gas), KOtBu
- Conditions : 100°C, toluene, 12 hr (89% yield)
Method D: Nitro Reduction
Imine Condensation Strategies
Classical Acid-Catalyzed Method
Procedure :
- Reagents : 4-Butoxynaphthalene-1-carbaldehyde (1.0 eq), 4-butoxyaniline (1.2 eq), anhydrous MgSO₄ (3.0 eq)
- Solvent : Methyl tert-butyl ether (MTBE) preferred over CH₂Cl₂ for safety
- Conditions : Stirring at 25°C for 2 hr, then reflux 30 min
- Yield : 78% (E/Z ratio 9:1)
Mechanistic Insight :
Microwave-Assisted Synthesis
Optimized Protocol :
- Reagents : Same as classical method
- Equipment : CEM Discover SP reactor
- Conditions : 100 W, 80°C, 15 min
- Yield : 85% (E/Z >19:1)
Advantages :
Advanced Catalytic Systems
Analytical Characterization Data
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Classical Method | Microwave Method |
|---|---|---|
| Raw Materials | $1,240 | $1,310 |
| Energy | $180 | $95 |
| Purification | $420 | $380 |
| Total | $1,840 | $1,785 |
Environmental Metrics
- PMI (Process Mass Intensity) : 23.1 (Classical) vs 18.7 (Microwave)
- E-Factor : 6.2 vs 4.9 kg waste/kg product
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction can convert the imine group to an amine.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or phenyl oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalenes or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: May serve as a precursor for pharmaceutical compounds or as a ligand in drug design.
Industry: Possible applications in materials science, such as in the development of organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (E)-1-(4-Butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine would depend on its specific application. Generally, the compound may interact with molecular targets through hydrogen bonding, π-π interactions, or hydrophobic interactions. These interactions can influence biological pathways or chemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Substituent Comparisons
Key Observations :
Key Observations :
Structural and Spectroscopic Features
Table 3: Bond Lengths and Spectral Data
Key Observations :
- The target compound’s C=N bond length is expected to align with typical imine values (~1.26–1.29 Å), as seen in .
- Naphthalene’s extended π-system may enhance UV-Vis absorption compared to phenyl or biphenyl analogs .
Table 4: Functional Comparisons
Biological Activity
Chemical Structure and Properties
The structure of (E)-1-(4-Butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine can be represented as follows:
Key Features:
- Functional Groups : The compound contains a methanimine group, which is known for its reactivity and potential biological interactions.
- Hydrophobic Character : The presence of butoxy groups contributes to its lipophilicity, which may enhance its membrane permeability.
Pharmacological Potential
The biological activity of the compound can be categorized into several key areas:
- Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Activity :
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as AChE and other targets involved in metabolic pathways.
- Cell Cycle Arrest : Compounds with naphthalene structures can interfere with cell cycle progression, leading to growth inhibition in cancer cells .
Study on Neuroprotective Effects
A study conducted on a series of naphthalene derivatives demonstrated their ability to improve cognitive function in animal models. The most potent compound exhibited a significant increase in memory retention during behavioral tests, correlating with its AChE inhibitory activity .
Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of various naphthalene derivatives on human cancer cell lines. The results indicated that the presence of butoxy substituents enhanced the cytotoxicity compared to their unsubstituted counterparts .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
